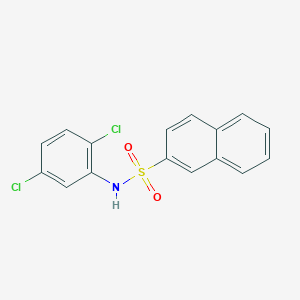
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide, commonly known as DNNS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an inhibitor of carbonic anhydrase (CA) enzymes. DNNS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用機序
DNNS inhibits N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This disruption leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
DNNS has been shown to have a significant impact on the acid-base balance in the body. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by DNNS leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Additionally, DNNS has been found to have anti-convulsant effects, which can be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using DNNS in lab experiments is its potency as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes, which makes it an ideal candidate for preclinical studies. However, one of the limitations of using DNNS in lab experiments is its low solubility in water. This can make it difficult to administer DNNS in vivo, and alternative methods such as the use of DMSO or DMF may need to be explored.
将来の方向性
There are several future directions for the study of DNNS. One potential area of research is the development of DNNS derivatives with improved solubility in water. This could lead to a more effective in vivo administration of DNNS. Additionally, further studies are needed to investigate the potential use of DNNS in the treatment of other diseases such as cancer and osteoporosis. Finally, the development of DNNS-based biosensors for the detection of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide activity could have significant implications in the field of diagnostics.
合成法
The synthesis of DNNS involves the reaction of 2,5-dichloronitrobenzene with naphthalene-2-sulfonic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with a base such as sodium hydroxide to yield DNNS. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
DNNS has been extensively studied for its potential use as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes play a crucial role in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and cancer. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes and has shown promising results in preclinical studies.
特性
CAS番号 |
5335-47-7 |
|---|---|
製品名 |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
分子式 |
C16H11Cl2NO2S |
分子量 |
352.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-6-8-15(18)16(10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
InChIキー |
DALXNZKEZFKQGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



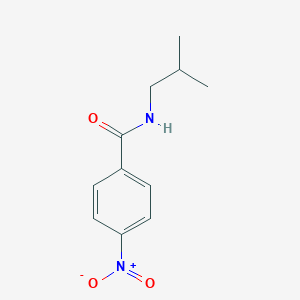
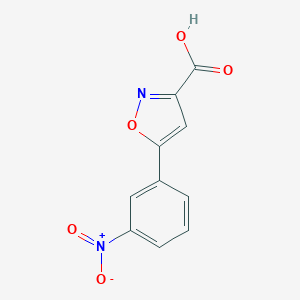
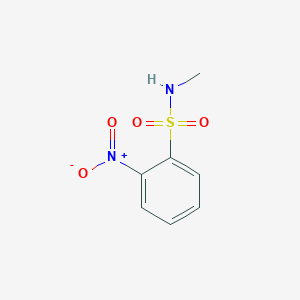
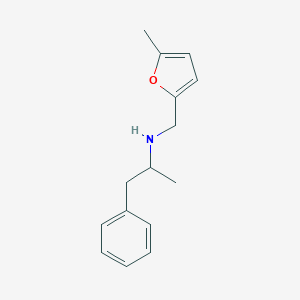
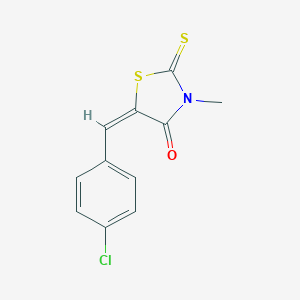
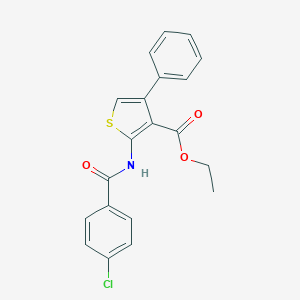
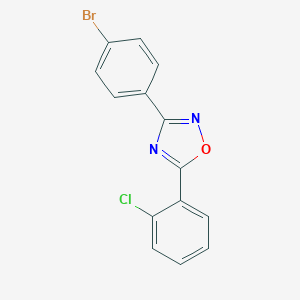
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
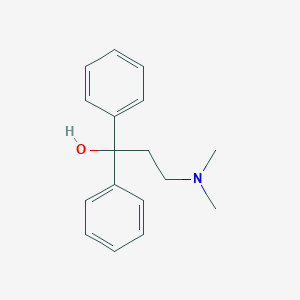
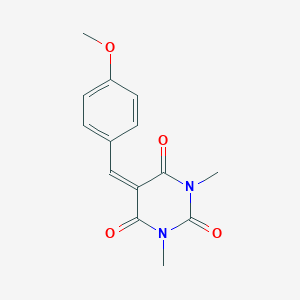

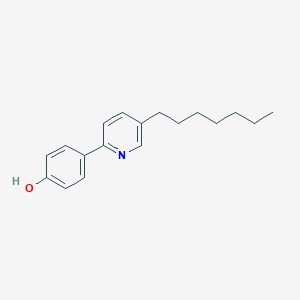
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
